molecular formula C16H14N2 B2737795 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole CAS No. 565442-00-4

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole

Cat. No. B2737795
CAS RN: 565442-00-4
M. Wt: 234.302
InChI Key: HRTNGSCQAGSUOB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBDT, and it belongs to the class of benzimidazole derivatives. The unique chemical structure of PBDT makes it an interesting molecule to study, and it has shown promising results in various scientific studies.

Scientific Research Applications

Anticancer Properties

1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles have demonstrated significant anticancer activity. A study synthesized a series of these compounds and tested their ability to inhibit the growth of cancer cell lines. The compound 1-[(2E)-3-phenylprop-2-enoyl]-2-(4-chlorophenyl)-1H-benzimidazole showed promising antitumor activity against various tumor subpanels. The interaction of this compound with human serum albumin (HSA) was also investigated, revealing a static quenching mechanism and suggesting hydrogen bonding and van der Waals forces play a major role in the interaction process (Kalalbandi & Seetharamappa, 2015).

DNA Binding and Cytotoxicity

New benzimidazole-based Schiff base copper(II) complexes have been synthesized, showing substantial in vitro cytotoxic effects against various cancer cell lines including lung, breast, and cervical cancer. These complexes bind DNA through an intercalative mode and exhibit significant inhibitory effects on cancer cell proliferation, highlighting their potential as chemotherapeutic agents (Paul et al., 2015).

Antioxidant Activity

The antioxidant activity of 2-methyl benzimidazole indicates its potential in medicinal applications. A study screening the compound for antioxidant activity using the DPPH method revealed its significant capability to act as an antioxidant, further supporting its relevance in therapeutic settings (Saini et al., 2016).

Anti-tuberculosis and Cytotoxic Studies

A series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Several derivatives showed promising inhibition, with compounds functionalized with electron-donating groups at the C-2 carbon of the benzimidazole moiety being more active. Some of these compounds also displayed cytotoxic activity against human lung carcinoma and acute lymphoblastic leukemia cell lines (Kalalbandi et al., 2014).

Biological Activities of Benzimidazoles

Benzimidazoles and their derivatives play a critical role as therapeutic agents, exhibiting a wide range of pharmacological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. This versatility highlights the importance of benzimidazole compounds in drug discovery and development (Salahuddin et al., 2017).

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-7-14(8-3-1)9-6-12-18-13-17-15-10-4-5-11-16(15)18/h1-11,13H,12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTNGSCQAGSUOB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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